molecular formula C18H29N3O B10879900 1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B10879900
M. Wt: 303.4 g/mol
InChI Key: UHBZUEUBAOMFBL-UHFFFAOYSA-N
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Description

1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine is a complex organic compound that features a piperidine ring and a piperazine ring, both of which are significant in medicinal chemistry. The presence of a methoxybenzyl group adds to its structural diversity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the piperidine ring with 3-methoxybenzyl chloride under basic conditions.

    Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with 1-methylpiperazine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The piperidine and piperazine rings can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Saturated derivatives of the piperidine and piperazine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the piperidine and piperazine rings can interact with various functional groups within the target site. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxybenzyl)piperidine: Lacks the piperazine ring, making it less versatile in terms of chemical reactivity.

    4-Methylpiperazine: Lacks the methoxybenzyl group, reducing its potential for specific interactions.

    1-(3-Methoxyphenyl)piperazine: Similar structure but with different electronic properties due to the phenyl group.

Uniqueness

1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both piperidine and piperazine rings, along with the methoxybenzyl group, allows for a wide range of interactions and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

1-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C18H29N3O/c1-19-10-12-21(13-11-19)17-6-8-20(9-7-17)15-16-4-3-5-18(14-16)22-2/h3-5,14,17H,6-13,15H2,1-2H3

InChI Key

UHBZUEUBAOMFBL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)OC

Origin of Product

United States

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